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molecular formula C13H11N3 B8384273 Azidomethyl-biphenyl

Azidomethyl-biphenyl

Cat. No. B8384273
M. Wt: 209.25 g/mol
InChI Key: NFGHHSYAGGGNTC-UHFFFAOYSA-N
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Patent
US08486977B2

Procedure details

To a solution of 2-(bromomethyl)biphenyl (1.5 g, 6 mmol) in DMSO (15 mL) was added sodium azide (0.59 g, 9 mmol) and a catalytic amount of sodium iodide. The mixture was stirred at room temperature for 2 days. After concentration under reduced pressure, the residue was diluted with ethyl acetate. The organic layer was washed with brine (2×60 mL), dried on sodium sulphate and after filtration was evaporated to dryness to give the title compound as an oil (1.1 g, 87%). 1H NMR (300 MHz, CDCl3, ppm) δ: 7.56−7.38 (m, 9H), 4.37 (s, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[N-:15]=[N+:16]=[N-:17].[Na+].[I-].[Na+]>CS(C)=O>[C:4]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH2:2][N:15]=[N+:16]=[N-:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrCC1=C(C=CC=C1)C1=CC=CC=C1
Name
Quantity
0.59 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine (2×60 mL)
CUSTOM
Type
CUSTOM
Details
dried on sodium sulphate
FILTRATION
Type
FILTRATION
Details
after filtration
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C1(=C(C=CC=C1)CN=[N+]=[N-])C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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